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Compound of Interest

Compound Name: 5-Bromo-4-chloro-1H-indazole

Cat. No.: B1520531

5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4) is a halogenated heterocyclic
compound that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its
structural core, the indazole ring system, is recognized as a "privileged scaffold." This
designation is reserved for molecular frameworks that can bind to multiple, diverse biological
targets.[3][4] Indazole and its derivatives are particularly prominent in the development of
protein kinase inhibitors, a cornerstone of targeted cancer therapy, due to their ability to mimic
the adenine region of ATP and interact with the enzyme's hinge region.[4][5][6]

The specific substitution pattern of 5-Bromo-4-chloro-1H-indazole—a bromine atom at the 5-
position and a chlorine atom at the 4-position—provides researchers with a unique and
powerful tool. The bromine atom serves as a versatile synthetic handle for introducing
molecular diversity through metal-catalyzed cross-coupling reactions, while the electron-
withdrawing chlorine atom modulates the electronic properties of the ring system, influencing
binding affinities and metabolic stability. This guide offers a Senior Application Scientist's
perspective on the core properties, reactivity, and strategic application of this compound in drug
discovery workflows.

Core Physicochemical and Spectroscopic
Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental
to its application in synthesis and screening. The key characteristics of 5-Bromo-4-chloro-1H-
indazole are summarized below.
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Property Value Source
CAS Number 1082041-90-4 [11[2]
Molecular Formula C7H4BrCIN2 [2]
Molecular Weight 231.48 g/mol [2]
Physical Form Solid [1]
Boiling Point 374.7-°C at 760 mmHg 7]
(Predicted)

Density 1.878 g/cm3 (Predicted) [7]
Flash Point 180.4 °C (Predicted) [7]

Spectroscopic Signature: *H NMR

The predicted *H NMR spectrum provides a clear fingerprint for structural confirmation.

e 1H NMR (400 MHz, DMSO-ds, Predicted): & 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d,
1H).[7]

o 9 13.60 (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the
indazole ring.

o 9 8.15 (singlet, 1H): Corresponds to the proton at the C3 position.

o 0 7.62 & 7.52 (doublets, 1H each): These signals represent the two coupled aromatic
protons on the benzene portion of the indazole ring.

Synthesis and Chemical Reactivity: A Platform for
Innovation

The utility of 5-Bromo-4-chloro-1H-indazole lies in its predictable reactivity, which allows for
its strategic incorporation into more complex molecules.

Synthetic Strategy Overview
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While multiple synthetic routes to substituted indazoles exist, a common and effective approach
involves the diazotization and subsequent cyclization of a substituted 2-methylaniline
derivative.[3] A plausible pathway for 5-Bromo-4-chloro-1H-indazole is outlined below. The
choice of this pathway is guided by the commercial availability of starting materials and the
reliability of the reaction sequence.

Bromination Diazotization & Cyclization
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Caption: Plausible synthetic workflow for 5-Bromo-4-chloro-1H-indazole.
Causality Behind Experimental Choices:

» Bromination: The synthesis begins with a regioselective bromination of 2-chloro-6-
methylaniline. N-Bromosuccinimide (NBS) is a preferred reagent for this step as itis a
reliable source of electrophilic bromine that allows for controlled monobromination, typically
para to the activating amino group.

» Diazotization and Cyclization: The resulting aniline is converted to a diazonium salt using
sodium nitrite in an acidic medium. This intermediate is unstable and cyclizes in situ, driven
by the proximity of the methyl group, to form the stable indazole ring system. This classic
approach is widely used for indazole synthesis due to its efficiency and scalability.[3]

Core Reactivity: The C5-Bromine Handle

The most significant feature from a medicinal chemistry perspective is the bromine atom at the
C5 position. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions,
enabling the construction of C-C, C-N, and C-O bonds. This allows for the systematic
exploration of the structure-activity relationship (SAR) by introducing a wide array of
substituents at this position.

e Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

e Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.
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e Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Application in Drug Discovery: A Privileged Scaffold
in Action

The indazole core is a validated pharmacophore in numerous FDA-approved drugs, particularly
kinase inhibitors like Pazopanib and Axitinib.[3][6][9] 5-Bromo-4-chloro-1H-indazole serves as
a critical starting material for the discovery of new chemical entities in this class.

Workflow in a Kinase Inhibitor Program

The journey from a building block to a clinical candidate is a multi-step process. 5-Bromo-4-
chloro-1H-indazole enters this workflow at the crucial "Hit-to-Lead" and "Lead Optimization”
stages.

Library Synthesis
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Boronic Aclds Amines, etc.)

eation & Plating { Compound LibrarH (it h':m CLI e ay 9}—» SAR Analy5|s)—>[AledE OPEmF')ZE: ";”y)—»(precnnicm Candidate]

Parallel Synthesis
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(Core Scaffold)
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Caption: Role of 5-Bromo-4-chloro-1H-indazole in a drug discovery workflow.

This workflow highlights how the core scaffold is systematically modified. The bromine atom is
leveraged to create a library of analogs, each with a different substituent at the 5-position.[10]
This library is then screened against a panel of kinases to identify compounds with the desired
potency and selectivity. The resulting SAR data guides further optimization of the lead
compounds.
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Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol describes a typical, self-validating procedure for coupling an aryl boronic acid to
the 5-position of the indazole core.

Objective: To synthesize 5-Aryl-4-chloro-1H-indazole.
Methodology:

» Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 5-Bromo-4-chloro-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2
eq), and a suitable base such as potassium carbonate (K=2COs, 3.0 eq).

o Causality: An excess of the boronic acid is used to drive the reaction to completion. K2CO3
is a common and effective inorganic base for activating the boronic acid in the catalytic
cycle.

o Catalyst Addition: Add the palladium catalyst, for example, [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) ([Pd(dppf)Cl2]), typically at 2-5 mol %.

o Causality: Pd(dppf)Clz is a robust and versatile catalyst for Suzuki couplings, known for its
high efficiency and tolerance of various functional groups.[10]

e Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g.,
4:1 ratio).

o Causality: The solvent system must be able to dissolve both the organic starting materials
and the inorganic base. Water is crucial for the transmetalation step of the catalytic cycle.
Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

¢ Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute
with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous
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sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. Purify the crude
product by flash column chromatography on silica gel.

o Self-Validation: The success of the reaction is validated by comparing the LC-MS and *H
NMR data of the purified product against the expected values for the desired 5-aryl-4-
chloro-1H-indazole.

Safety and Handling

As a laboratory chemical, 5-Bromo-4-chloro-1H-indazole must be handled with appropriate
precautions.

» Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Measures: Use in a well-ventilated area (fume hood). Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

5-Bromo-4-chloro-1H-indazole is far more than a simple chemical intermediate; it is a
strategically designed tool for modern drug discovery. Its indazole core provides a biologically
relevant scaffold, while its specific halogenation pattern offers a gateway to extensive chemical
diversification. The C5-bromo group, in particular, enables researchers to readily access vast
chemical space through robust and well-understood cross-coupling methodologies. A thorough
understanding of its properties, reactivity, and synthetic context empowers scientists to
leverage this molecule to its full potential in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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